REACTION_CXSMILES
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[NH:1]1[CH:5]=[CH:4][C:3]([CH:6]=O)=[CH:2]1.[N+:8]([CH3:11])([O-:10])=[O:9].C(N)C1C=CC=CC=1.C(O)(=O)C>C(O)C>[N+:8]([CH:11]=[CH:6][C:3]1[CH:4]=[CH:5][NH:1][CH:2]=1)([O-:10])=[O:9]
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Name
|
|
Quantity
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2.26 g
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Type
|
reactant
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Smiles
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N1C=C(C=C1)C=O
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Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0.405 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N
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Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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8 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
collected
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Type
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WASH
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Details
|
washed with ethanol
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=CC1=CNC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |